[4-[Formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate [4-[Formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 144722-72-5
VCID: VC0114806
InChI: InChI=1S/C36H38N8O8S2/c1-23(43(21-45)19-29-17-39-25(3)41-33(29)47)31(9-13-51-35(49)27-7-5-11-37-15-27)53-54-32(10-14-52-36(50)28-8-6-12-38-16-28)24(2)44(22-46)20-30-18-40-26(4)42-34(30)48/h5-8,11-12,15-18,21-22H,9-10,13-14,19-20H2,1-4H3,(H,39,41,47)(H,40,42,48)/b31-23-,32-24+
SMILES: CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCOC(=O)C2=CN=CC=C2)SSC(=C(C)N(CC3=CN=C(NC3=O)C)C=O)CCOC(=O)C4=CN=CC=C4)C
Molecular Formula: C36H38N8O8S2
Molecular Weight: 774.9 g/mol

[4-[Formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate

CAS No.: 144722-72-5

Main Products

VCID: VC0114806

Molecular Formula: C36H38N8O8S2

Molecular Weight: 774.9 g/mol

[4-[Formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate - 144722-72-5

CAS No. 144722-72-5
Product Name [4-[Formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate
Molecular Formula C36H38N8O8S2
Molecular Weight 774.9 g/mol
IUPAC Name [(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate
Standard InChI InChI=1S/C36H38N8O8S2/c1-23(43(21-45)19-29-17-39-25(3)41-33(29)47)31(9-13-51-35(49)27-7-5-11-37-15-27)53-54-32(10-14-52-36(50)28-8-6-12-38-16-28)24(2)44(22-46)20-30-18-40-26(4)42-34(30)48/h5-8,11-12,15-18,21-22H,9-10,13-14,19-20H2,1-4H3,(H,39,41,47)(H,40,42,48)/b31-23-,32-24+
Standard InChIKey DQCFFVJSPGNCNI-UHFFFAOYSA-N
Isomeric SMILES CC1=NC=C(C(=O)N1)CN(C=O)/C(=C(\CCOC(=O)C2=CN=CC=C2)/SS/C(=C(/C)\N(CC3=CN=C(NC3=O)C)C=O)/CCOC(=O)C4=CN=CC=C4)/C
SMILES CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCOC(=O)C2=CN=CC=C2)SSC(=C(C)N(CC3=CN=C(NC3=O)C)C=O)CCOC(=O)C4=CN=CC=C4)C
Canonical SMILES CC1=NC=C(C(=O)N1)CN(C=O)C(=C(CCOC(=O)C2=CN=CC=C2)SSC(=C(C)N(CC3=CN=C(NC3=O)C)C=O)CCOC(=O)C4=CN=CC=C4)C
Synonyms oxythiamine disulfide nicotinate
oxythiamine disulphide nikotinate
PubChem Compound 3036119
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator